![molecular formula C15H24 B12394223 (1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene CAS No. 489-29-2](/img/structure/B12394223.png)
(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of A-Maaliene typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzymatic or chemical methods. The reaction conditions often include the use of specific catalysts and controlled temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of A-Maaliene can be achieved through the extraction of essential oils from plants that naturally produce this compound. The extraction process may involve steam distillation or solvent extraction, followed by purification steps to isolate A-Maaliene .
Analyse Chemischer Reaktionen
Types of Reactions
A-Maaliene undergoes various chemical reactions, including:
Oxidation: A-Maaliene can be oxidized to form oxygenated derivatives such as alcohols, ketones, and acids.
Reduction: Reduction reactions can convert A-Maaliene into more saturated hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups into the A-Maaliene molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, saturated hydrocarbons, and substituted A-Maaliene compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
A-Maaliene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties.
Wirkmechanismus
The mechanism of action of A-Maaliene involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by binding to receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved in its effects are still under investigation .
Vergleich Mit ähnlichen Verbindungen
A-Maaliene can be compared with other similar sesquiterpenes, such as β-Maaliene and γ-Maaliene. These compounds share similar structural features but differ in their specific chemical properties and biological activities. A-Maaliene is unique due to its specific arrangement of atoms and its distinctive aromatic profile .
List of Similar Compounds
- β-Maaliene
- γ-Maaliene
- Caryophyllene
- Humulene
Eigenschaften
CAS-Nummer |
489-29-2 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1aR,3aS,7bS)-1,1,3a,7-tetramethyl-2,3,4,5,6,7b-hexahydro-1aH-cyclopropa[a]naphthalene |
InChI |
InChI=1S/C15H24/c1-10-6-5-8-15(4)9-7-11-13(12(10)15)14(11,2)3/h11,13H,5-9H2,1-4H3/t11-,13-,15+/m1/s1 |
InChI-Schlüssel |
UPGLJTCDRBIZKP-KYOSRNDESA-N |
Isomerische SMILES |
CC1=C2[C@H]3[C@H](C3(C)C)CC[C@@]2(CCC1)C |
Kanonische SMILES |
CC1=C2C3C(C3(C)C)CCC2(CCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



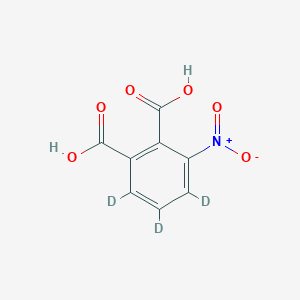

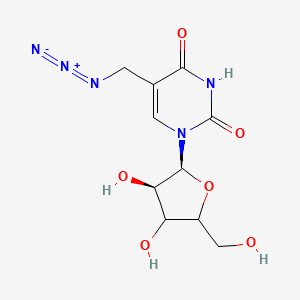
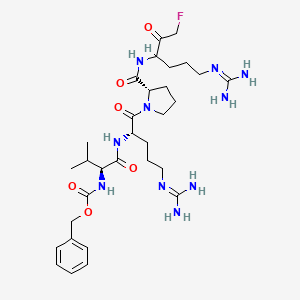
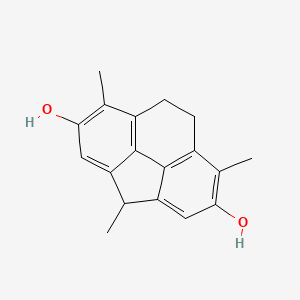
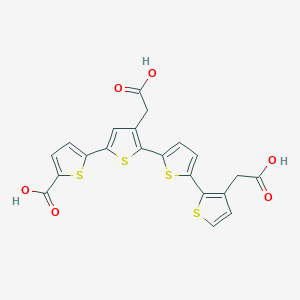


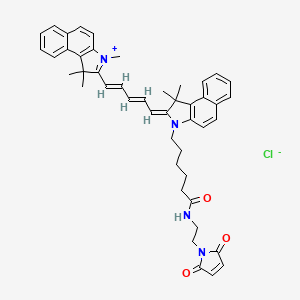
![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)
![5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12394210.png)


